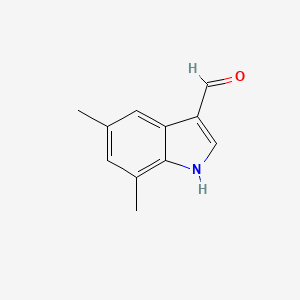

5,7-Dimethyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties

Mécanisme D'action

Target of Action

5,7-Dimethyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .

Mode of Action

The mode of action of this compound involves its role as a precursor in the synthesis of biologically active structures . It is used in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Biochemical Pathways

It’s known that indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology and have various biological activities .

Result of Action

It’s known that indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives play a crucial role in cell biology and have been used in the treatment of various disorders

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that indole derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1H-indole-3-carbaldehyde typically involves the reaction of 5,7-dimethylindole with appropriate aldehyde precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, where the indole is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5,7-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, where the methyl groups at positions 5 and 7 can be functionalized.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: 5,7-Dimethyl-1H-indole-3-carboxylic acid.

Reduction: 5,7-Dimethyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Organic Synthesis

DMICA serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, particularly in the pharmaceutical industry for developing new drugs. Its unique structure allows for modifications that lead to the creation of novel compounds with potential biological activities.

Biological Studies

The compound has been extensively studied for its biological properties. Research indicates that DMICA and its derivatives exhibit various biological activities including:

- Anticancer Activity : DMICA has shown promising results in inhibiting cancer cell proliferation across different cancer cell lines. For instance, studies have demonstrated that DMICA can induce cell death in Jurkat cells through mechanisms involving oxidative stress and DNA damage .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicinal Chemistry

DMICA is being explored for its potential therapeutic applications due to its biological activities. Its role as a precursor in synthesizing biologically active compounds positions it as a valuable entity in drug discovery efforts targeting diseases such as cancer and infections .

Material Science

In addition to its applications in biology and medicine, DMICA is also used in material science. It can be incorporated into polymer matrices to create materials with specific optical properties, which are useful in electronics and photonics .

Case Study 1: Anticancer Activity

A notable study evaluated the cytotoxic effects of DMICA on human cancer cell lines. The results indicated that DMICA significantly decreased cell viability in a dose-dependent manner, demonstrating its potential as an anticancer agent . The mechanism of action involved inducing oxidative stress and subsequent DNA damage, leading to apoptosis.

Case Study 2: Antimicrobial Properties

Research exploring the antimicrobial effects of DMICA found that it exhibited significant activity against several bacterial strains. This study highlights the compound's potential utility in developing new antibiotics or adjunct therapies for treating infections.

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but without the methyl groups at positions 5 and 7.

5-Methyl-1H-indole-3-carbaldehyde: Another derivative with a single methyl group at position 5.

Uniqueness: 5,7-Dimethyl-1H-indole-3-carbaldehyde is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. The additional methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Activité Biologique

5,7-Dimethyl-1H-indole-3-carbaldehyde is an indole derivative recognized for its diverse biological activities. This compound has garnered attention in various fields such as medicinal chemistry, pharmacology, and biochemistry due to its potential therapeutic applications.

- Molecular Formula : C₁₁H₁₁NO

- Molecular Weight : 173.22 g/mol

- Structure : The compound features a carbaldehyde functional group at the 3-position of the indole ring, with methyl groups at the 5 and 7 positions.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of biologically active structures. Indole derivatives are known to interact with various biomolecules and influence multiple biochemical pathways:

- Biochemical Pathways : Indole derivatives can affect metabolic flux and metabolite levels by interacting with enzymes and cofactors.

- Cellular Effects : They influence cell signaling pathways and gene expression, which can lead to apoptosis in cancer cells .

- Molecular Mechanism : The compound may exert effects through binding interactions with proteins or enzymes, leading to enzyme inhibition or activation.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- Induces apoptosis in cancer cell lines such as MCF7 (breast cancer) by modulating proteins involved in cell survival (e.g., downregulating Bcl-2 and upregulating Bax) and inhibiting topoisomerase I .

- In vitro studies have shown IC50 values indicating potent antiproliferative effects against various cancer cell lines (e.g., MCF-7, A549, HeLa) with values ranging from 0.21 to 0.75 µM.

-

Antimicrobial Activity :

- Exhibits moderate activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 7.8 µg/mL against certain strains .

- The compound's structural modifications can enhance its antimicrobial properties significantly .

-

Anti-inflammatory and Antioxidant Properties :

- Indole derivatives are often associated with anti-inflammatory effects, potentially reducing oxidative stress in cellular environments.

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant apoptosis in MCF7 cells through the modulation of apoptotic markers. The compound's ability to inhibit topoisomerase I was also confirmed through molecular docking studies .

- Antimicrobial Efficacy Assessment : Research assessed the antimicrobial efficacy of various indole derivatives, including this compound, revealing its effectiveness against resistant strains of bacteria and fungi. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Lacks methyl groups at positions 5 and 7 | Similar anticancer properties |

| 5-Methyl-1H-indole-3-carbaldehyde | Contains a single methyl group at position 5 | Moderate biological activity |

| This compound | Two methyl groups enhance lipophilicity | Stronger anticancer and antimicrobial effects |

Propriétés

IUPAC Name |

5,7-dimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-8(2)11-10(4-7)9(6-13)5-12-11/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFXUBUXUOZLJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CN2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.